Talviraline

描述

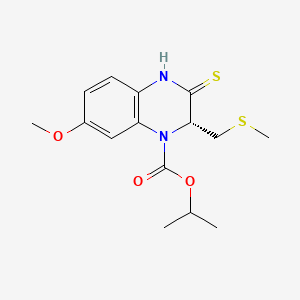

This compound is a second generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus 1 (HIV-1). This compound inhibits both HIV-1 induced cell killing and viral replication.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a quinoxaline derivative

Structure

3D Structure

属性

IUPAC Name |

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKIPRVERALPRD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168701 | |

| Record name | Talviraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163451-80-7, 169312-27-0 | |

| Record name | Talviraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talviraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talviraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talviraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALVIRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talviraline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Antiviral Activity of a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor

Abstract

Talviraline, also known as HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C15H20N2O3S2, is a quinoxaline derivative.[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate[1] |

| Synonyms | HBY 097, HBY-097[1] |

| CAS Number | 163451-80-7[1] |

| Molecular Formula | C15H20N2O3S2[1] |

| Molecular Weight | 340.5 g/mol [1] |

| SMILES | CC(C)OC(=O)N1--INVALID-LINK--CSC |

A summary of the known physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Solubility | Good oral bioavailability demonstrated in mice and dogs | [2] |

| XLogP3 | 2.7 | [1] |

Pharmacological Properties and Antiviral Activity

This compound is a highly potent inhibitor of HIV-1 replication.[2] Its efficacy has been demonstrated in various human cell lines, including fresh human peripheral blood lymphocytes and macrophages.[2]

In Vitro Antiviral Activity

The inhibitory activity of this compound against wild-type and mutant strains of HIV-1 has been quantified using cell-based assays. The 50% inhibitory concentration (IC50) values are summarized in Table 3.

Table 3: In Vitro Anti-HIV-1 Activity of this compound (HBY 097)

| HIV-1 Strain/Variant | Cell Line | IC50 (µM) |

| Wild-Type (e.g., IIIB, MN) | Various human cell lines | Potent inhibition (specific values not detailed in provided abstracts) |

| AZT-resistant strains | Not specified | Active |

| NNRTI-resistant strains (e.g., Y181C, K103N) | Not specified | Active, but with some reduced potency |

| HBY 097-resistant strain (G190E) | Not specified | Reduced potency |

Note: The provided search results confirm high potency but do not give a comprehensive list of specific IC50 values across a wide range of strains. The Kleim et al. (1995) paper is the primary source for this data.

Pharmacokinetic Properties

Preclinical studies in animal models have provided initial insights into the pharmacokinetic profile of this compound.

Table 4: Pharmacokinetic Parameters of this compound (HBY 097)

| Species | Administration Route | Key Findings | Reference |

| Mice | Oral | Good bioavailability | [2] |

| Dogs | Oral | Good bioavailability | [2] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not available in the provided search results but are likely detailed in the full preclinical evaluation publication.

Mechanism of Action

This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2]

Binding to the NNRTI Binding Pocket

This compound binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside RT inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]

The flexibility of this compound's structure allows it to adapt to some mutations in the binding pocket, which contributes to its activity against certain NNRTI-resistant strains.[4] Structural studies have identified key amino acid residues that interact with HBY 097 within the binding pocket.

Resistance Mutations

Prolonged exposure to this compound can lead to the selection of resistant viral strains. The G190E mutation in the reverse transcriptase gene has been identified as a characteristic mutation conferring resistance to HBY 097.[2]

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of this compound. Specific parameters may vary based on the detailed descriptions in the primary literature.

Anti-HIV-1 Cell-Based Assay (MT-4 Cells)

This assay is used to determine the concentration of the compound that inhibits HIV-1-induced cell killing by 50% (IC50).

-

Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well microplates.

-

Compound Dilution: A serial dilution of this compound is prepared and added to the wells.

-

Virus Infection: A standardized amount of HIV-1 is added to the wells.

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 4-5 days.

-

Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

References

- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of Tyr188Leu mutant and wild-type HIV-1 reverse transcriptase complexed with the non-nucleoside inhibitor HBY 097: inhibitor flexibility is a useful design feature for reducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Impact of Talviraline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: November 7, 2025

Abstract

Talviraline, also known as HBY 097, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] This document provides a comprehensive technical guide on the cellular pathways affected by this compound, its mechanism of action, and the experimental methodologies used to characterize its antiviral properties. This compound has demonstrated potent inhibition of HIV-1 replication across a variety of human cell lines, including fresh peripheral blood lymphocytes and macrophages.[1][2] Its primary cellular interaction is with the viral reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle.

Core Cellular Pathway: HIV-1 Reverse Transcription

This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[1] Unlike nucleoside analogs, which act as chain terminators after being incorporated into the nascent viral DNA, this compound binds to a hydrophobic pocket on the RT enzyme, distinct from the active site.[1] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA. This process is a pivotal step in the viral life cycle, as the newly synthesized viral DNA must integrate into the host cell's genome to initiate the production of new virions.

The following diagram illustrates the inhibitory action of this compound on the HIV-1 reverse transcription process.

Quantitative Analysis of Antiviral Activity

The potency of this compound has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its significant efficacy against wild-type HIV-1. The compound also retains activity against certain mutant strains that are resistant to other NNRTIs.

| Virus/Cell Line | Parameter | Value (nM) | Reference |

| Wild-Type HIV-1 (Patient Isolates) | IC50 | 0.1 - 3 | [3] |

| AZT-Resistant HIV-1 Strains | - | Active | [1][2] |

| NNRTI-Resistant Mutant (K103N) | IC50 | Moderately Increased (2.2 and 15 nM) | [3] |

| NNRTI-Resistant Mutant (Y181C) | - | Not Observed | [3] |

Experimental Protocols

The characterization of this compound's antiviral activity involves standardized in vitro assays. The following outlines a typical protocol for determining the inhibitory effect of this compound on HIV-1 replication.

In Vitro HIV-1 Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of viral replication (IC50) in cell culture.

Methodology:

-

Cell Culture: Human T-lymphoid cells (e.g., MT-4 cells) are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) and maintained at 37°C in a 5% CO2 incubator.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.

-

Infection: Cells are infected with a known amount of HIV-1 stock (e.g., HIV-1 IIIB) in the presence of the serially diluted this compound. A control group with no drug is also included.

-

Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of a viral protein, typically p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to the no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

This compound is a potent NNRTI that effectively inhibits HIV-1 replication by targeting the viral reverse transcriptase enzyme. Its mechanism of action, characterized by allosteric inhibition, provides a distinct profile compared to nucleoside-based inhibitors. Quantitative analyses have established its low nanomolar potency against wild-type HIV-1 and some drug-resistant strains. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel antiretroviral agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Efficacy of Talviraline (HBY 097): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talviraline (also known as HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of the preclinical in vitro and in vivo data for this compound, including its mechanism of action, antiviral efficacy, cytotoxicity, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Introduction and Mechanism of Action

This compound is a quinoxaline derivative that exhibits highly specific inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1] As a non-nucleoside inhibitor, it binds to an allosteric pocket on the RT, distinct from the active site for nucleoside binding. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1][2]

The primary molecular target of this compound is the Gag-Pol polyprotein of HIV-1. Structural studies have revealed that this compound's binding mode differs from many other NNRTIs, which may account for its distinct resistance profile.

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory action of this compound on the HIV-1 replication cycle.

In Vitro Effects of this compound

This compound has demonstrated potent antiviral activity against a range of HIV-1 strains in various human cell lines, including T-lymphocyte cell lines, peripheral blood mononuclear cells (PBMCs), and macrophages.[1]

Antiviral Activity

The 50% inhibitory concentration (IC50) of this compound has been determined against both laboratory-adapted strains and clinical isolates of HIV-1. The data consistently show activity in the low nanomolar range.

Table 1: In Vitro Antiviral Activity of this compound (HBY 097) against HIV-1

| HIV-1 Strain | Cell Line | IC50 (nM) |

| IIIB | MT-4 | 0.8 |

| MN | MT-4 | 6.0 |

| RF | MT-4 | 1.1 |

| Clinical Isolates (various) | PBMCs | 0.1 - 3.0 |

Data compiled from preclinical evaluations.[3]

Cytotoxicity and Selectivity Index

This compound exhibits a favorable cytotoxicity profile, with high 50% cytotoxic concentrations (CC50) in various human cell lines. This results in a high selectivity index (SI = CC50/IC50), indicating a wide therapeutic window.

Table 2: Cytotoxicity and Selectivity Index of this compound (HBY 097)

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. HIV-1 IIIB |

| MT-4 | >100 | >125,000 |

| CEM | >100 | >125,000 |

| Molt-4 | >100 | >125,000 |

| PBMCs | >100 | >100,000 |

Data from preclinical assessments.

Activity Against NNRTI-Resistant Strains

A key feature of this compound is its activity against HIV-1 strains that have developed resistance to other first-generation NNRTIs. While resistance to this compound can be selected for in vitro, often associated with a G190E mutation in the reverse transcriptase, the compound retains activity against strains with common mutations like K103N that confer resistance to other NNRTIs.[3][4]

In Vivo Effects of this compound

Preclinical studies in animal models and early-phase clinical trials in humans have provided insights into the pharmacokinetic profile and in vivo efficacy of this compound.

Preclinical Pharmacokinetics

This compound has demonstrated good oral bioavailability in animal models, a critical characteristic for a viable antiretroviral therapeutic.

Table 3: Preclinical Pharmacokinetic Parameters of this compound (HBY 097)

| Species | Dosing Route | Bioavailability (%) | Key Findings |

| Mouse | Oral | Good | Favorable toxicity profile observed. |

| Dog | Oral | Good | Favorable toxicity profile observed. |

Note: Specific numerical bioavailability data is cited as "good" in the primary literature, suggesting favorable absorption characteristics for oral administration.[1][5]

Clinical Efficacy and Pharmacokinetics in Humans

In a Phase I dose-escalating study, this compound demonstrated efficient suppression of viral load in HIV-1 infected patients.[3] A subsequent Phase II study further investigated its safety and antiviral activity, both as a monotherapy and in combination with zidovudine.

The results indicated a significant reduction in plasma HIV-1 RNA levels. The mean maximum decrease in viral load ranged from -1.31 log10 copies/mL in patients receiving this compound monotherapy (250 mg, three times daily) to -2.19 log10 copies/mL in those receiving combination therapy with zidovudine and a higher dose of this compound (750 mg, three times daily).[4]

Experimental Protocols

In Vitro Antiviral Activity Assay (MT-4 Cell Assay)

This protocol outlines the general steps for determining the IC50 of this compound using MT-4 cells.

Methodology:

-

Compound Dilution: Prepare a series of concentrations of this compound in cell culture medium.

-

Cell Seeding: Plate MT-4 cells at a predetermined density in 96-well microtiter plates.

-

Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB or MN) at a multiplicity of infection (MOI) that results in significant cytopathic effect within 5-7 days.

-

Treatment: Immediately after infection, add the diluted this compound to the wells. Include control wells with no virus, virus but no drug, and no cells.

-

Incubation: Incubate the plates under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: After the incubation period, assess the viability of the cells using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Determine the concentration of this compound that inhibits the cytopathic effect of the virus by 50% (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Methodology:

-

Cell Seeding: Plate uninfected cells (e.g., MT-4, CEM, PBMCs) in 96-well plates.

-

Treatment: Add a range of concentrations of this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Assessment: Measure cell viability using the MTT assay.

-

Data Analysis: Calculate the concentration of this compound that reduces cell viability by 50% (CC50) from the resulting dose-response curve.

Conclusion

This compound (HBY 097) is a potent and selective second-generation NNRTI with strong in vitro activity against a variety of HIV-1 strains, including those resistant to first-generation drugs in its class. Its favorable preclinical profile, including good oral bioavailability in animal models and a high selectivity index, supported its progression into clinical trials. Early-phase clinical data confirmed its ability to significantly suppress viral replication in HIV-1 infected individuals. The information compiled in this guide provides a foundational resource for researchers engaged in the ongoing development and study of novel antiretroviral agents.

References

- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Talviraline: A Technical Overview of a Discontinued HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Talviraline (also known as HBY 097), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the existing information and provides generalized experimental protocols for assessing the physicochemical properties of similar antiviral compounds.

Core Physicochemical Data

This compound is an organic compound with the chemical formula C15H20N2O3S2 and a molecular weight of 340.46 g/mol .[1][2] It was developed as a potent inhibitor of HIV-1 replication by binding to a specific site on the HIV-1 reverse transcriptase enzyme.[1]

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. The most consistent data point found is its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Solubility | Concentration (mM) | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 146.86 mM | Sonication Recommended | [3] |

Stability Data

Detailed stability studies, including degradation kinetics under various pH and temperature conditions, have not been publicly released. However, general storage recommendations from commercial suppliers provide some insight into its stability.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [1][3] |

| Powder | 4°C | 2 years | [1] |

| In Solvent (-80°C) | -80°C | 6 months - 1 year | [1][3] |

| In Solvent (-20°C) | -20°C | 1 month | [1] |

Experimental Protocols

While specific experimental protocols used for this compound are not available, the following are generalized methodologies for determining the solubility and stability of antiviral compounds, based on standard pharmaceutical practices.

Protocol for Aqueous and Organic Solvent Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound.

Caption: Standard workflow for determining compound solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., this compound) to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, acetonitrile).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

Protocol for Stability Study under Different Conditions

This protocol describes a typical approach to assess the chemical stability of a compound under various stress conditions.

Caption: General workflow for a compound stability study.

Methodology:

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent system.

-

Stress Conditions:

-

pH Stability: Adjust the pH of the solution to various levels (e.g., pH 2, 7, 10) using appropriate buffers and store at controlled temperatures.

-

Thermal Stability: Store solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose solutions to controlled light conditions (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Withdraw aliquots from each condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify any major degradation products. The method should be capable of separating the parent drug from its degradation products.

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site of the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

References

An In-Depth Technical Guide on the Core Off-Target Effects of Talviraline

A comprehensive review of the available scientific literature and clinical data reveals a notable absence of documented off-target effects for the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), Talviraline (also known as HBY 097).

This guide, therefore, serves to summarize the known on-target mechanism of this compound and to outline the general methodologies and theoretical considerations for identifying and characterizing off-target effects in drug development, which would have been applied to this compound.

On-Target Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound is a second-generation NNRTI designed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication.[1][5] This binding is non-competitive with respect to the nucleoside triphosphate substrate and induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[1] This targeted action is the basis for its antiviral effect.

Signaling Pathway of HIV-1 Replication and this compound's Point of Intervention

The following diagram illustrates the central role of reverse transcriptase in the HIV-1 life cycle and the specific point of inhibition by this compound.

Caption: HIV-1 Replication Cycle and this compound's Mechanism.

General Experimental Protocols for Identifying Off-Target Effects

In the absence of specific data for this compound, this section outlines the standard experimental workflows used in drug discovery to identify and characterize potential off-target interactions.

In Vitro Profiling

A crucial first step in identifying off-target effects is to screen the compound against a broad panel of receptors, enzymes, ion channels, and transporters.

Workflow for In Vitro Off-Target Screening:

Caption: Workflow for In Vitro Off-Target Profiling.

Key Experimental Methodologies:

-

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor, providing information on binding affinity.

-

Enzymatic Assays: For enzyme targets, the effect of the compound on the catalytic activity of the enzyme is measured, often using colorimetric, fluorometric, or luminescent readouts.

-

Functional Cellular Assays: These assays assess the downstream consequences of a compound binding to a target in a cellular context, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.

In Silico and Computational Approaches

Computational methods are often employed early in the drug discovery process to predict potential off-target interactions.

Logical Relationship for In Silico Prediction:

Caption: In Silico Prediction of Off-Target Interactions.

Conclusion

While this compound was developed for a specific antiviral purpose, a comprehensive understanding of its safety profile would necessitate a thorough investigation of its potential off-target effects. The discontinuation of its development has resulted in a lack of publicly available data on this aspect of its pharmacology. The methodologies and workflows described herein represent the standard industry practices that would be employed to generate such a dataset, providing a framework for the evaluation of any new chemical entity. For researchers and drug development professionals, the case of this compound underscores the critical importance of rigorous off-target profiling to fully characterize the therapeutic potential and risks of any investigational drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 5. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Talviraline for Drug Development Professionals

For research use only. Not for therapeutic use.

Talviraline, also known by its development code HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, purchasing information, and a summary of its preclinical evaluation, designed for researchers, scientists, and drug development professionals.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | (S)-4-isopropoxycarbonyl-6-methoxy-3-(methylthiomethyl)-3,4-dihydroquinoxaline-2(1H)-thione | [1] |

| CAS Number | 163451-80-7 | [3] |

| Molecular Formula | C15H20N2O3S2 | [3] |

| Molecular Weight | 340.46 g/mol | [3] |

| Synonyms | HBY 097, Bay 10-8979 | [3][4] |

Purchasing Information

This compound is available for research purposes from several specialized chemical suppliers. It is important to note that this compound is not for sale to patients.[1]

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Provides this compound (HBY 097) for research use. |

| TargetMol | --INVALID-LINK-- | Offers this compound under its catalog of inhibitors for research. |

| Chemdiv | --INVALID-LINK-- | Lists this compound as part of its compound library for drug discovery. |

Mechanism of Action

This compound exerts its antiviral activity by specifically targeting the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. As a non-nucleoside inhibitor, it binds to an allosteric, hydrophobic pocket on the p66 subunit of the RT, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, distorting the deoxynucleotide triphosphate (dNTP) binding pocket and altering the position of the DNA primer. This ultimately inhibits the polymerase activity of the enzyme, halting the conversion of viral RNA into DNA and thus preventing viral replication.

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on HIV-1 reverse transcriptase.

Preclinical Evaluation

This compound has undergone preclinical evaluation to assess its antiviral activity, toxicity, and pharmacokinetic profile.

Antiviral Activity

This compound has demonstrated potent and selective inhibition of HIV-1 replication in a variety of human cell lines, including fresh peripheral blood lymphocytes and macrophages.[1] It is also effective against a range of clinical isolates of HIV-1, encompassing different subtypes.[1]

A key feature of this compound is its activity against HIV-1 strains that have developed resistance to the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT).[1] Furthermore, it retains activity against mutant reverse transcriptases that are resistant to other NNRTIs, although at relatively low concentrations.[1]

The following table summarizes the in vitro antiviral activity of this compound.

| Cell Line / Virus Strain | IC50 (µM) | Reference |

| HIV-1 IIIB (Wild-type) | Data not available in provided search results | |

| Y181C mutant virus | Data not available in provided search results | |

| K103N/Y181C double mutant HIV-1 RT | Activity is likely similar to second-generation NNRTIs | [4] |

Note: Specific IC50 values were not available in the provided search results. The information regarding mutant strains is based on docking calculations and comparisons with other second-generation NNRTIs.

Resistance Profile

In vitro studies have identified a specific mutation in the reverse transcriptase gene that confers resistance to this compound. A substitution at position 190 from glycine to glutamic acid (G190E) is characteristic of resistance to quinoxaline derivatives like this compound.[1]

Toxicity Profile

Preclinical studies have indicated that this compound possesses a favorable toxicity profile.[1]

Pharmacokinetics

This compound has demonstrated good oral bioavailability in both mice and dogs, a crucial characteristic for a potential oral antiretroviral drug.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are described in the scientific literature. Below is a generalized workflow for assessing the in vitro antiviral activity of a compound like this compound.

Key Methodologies for Endpoint Assays:

-

p24 Antigen Capture ELISA: Measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is proportional to the amount of virus.

-

Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the supernatant, indicating the presence of viral particles.

-

Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to cell death. This assay measures cell viability to determine the protective effect of the compound.

Conclusion

This compound is a potent second-generation NNRTI with a promising preclinical profile. Its high activity against various HIV-1 strains, including some resistant to other antiretrovirals, and its favorable pharmacokinetic properties made it a candidate for further clinical development. This guide provides essential information for researchers and drug development professionals interested in this compound and its potential applications in HIV research. Further investigation into its clinical efficacy and safety is documented in clinical trial records.[4]

References

A Comprehensive Technical Review of Talviraline (HBY 097): A Discontinued NNRTI for HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline, also known as HBY 097, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a member of the quinoxaline series of compounds, this compound demonstrated potent and specific inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. The compound progressed to Phase II clinical trials but its development was ultimately discontinued. This technical guide provides an in-depth review of the available literature on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA into DNA. This allosteric inhibition is a hallmark of the NNRTI class of antiretroviral drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (HBY 097) in preclinical and clinical studies.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Cell Line/Virus Strain | Assay Method | IC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selective Index (CC₅₀/IC₅₀) | Reference |

| MT-4 cells (HIV-1 IIIB) | MTT Assay | 0.1 - 3 | >100 | >33,333 - 100,000 | [1] |

| CEM cells (HIV-1 IIIB) | p24 Antigen | 1.5 | >100 | >66,667 | [2] |

| MDM (HIV-1 Ba-L) | p24 Antigen | 2.0 | >100 | >50,000 | [2] |

| Zidovudine-Resistant Isolate | MTT Assay | 1.8 | >100 | >55,556 | [2] |

| NNRTI-Resistant (Y181C) | Enzyme Assay | 25 | Not Reported | Not Reported | [2] |

| NNRTI-Resistant (K103N) | Enzyme Assay | 5 | Not Reported | Not Reported | [2] |

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; MDM: Monocyte-Derived Macrophages.

Table 2: In Vivo Efficacy of this compound (Phase II Clinical Trial NCT00002357)

| Treatment Group | Dosage | Mean Maximum Viral Load Reduction (log₁₀ copies/mL) | Time to Maximum Reduction | Reference |

| This compound Monotherapy | 250 mg TID | -1.31 | Week 1 | [3] |

| This compound + Zidovudine | 750 mg TID | -2.19 | Week 4 | [3] |

TID: Three times a day.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Cₘₐₓ | Tₘₐₓ | Half-life (t₁/₂) | Bioavailability | Reference |

| Mice | Oral | Not Specified | Not Reported | Not Reported | Not Reported | Good | [2] |

| Dogs | Oral | Not Specified | Not Reported | Not Reported | Not Reported | Good | [2] |

| Humans (Phase I) | Oral | Dose-escalating | Mean trough: 137-1299 µg/L | Not Reported | Not Reported | Not Reported | [1] |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. As specific internal company protocols for this compound studies are not publicly available, these represent standardized and widely accepted methods for the assays performed.

In Vitro Anti-HIV-1 Activity (MTT Assay)

This protocol is based on the principle that viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

a. Cell Culture and Virus Infection:

-

MT-4 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Cells are infected with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

-

Immediately after infection, serial dilutions of this compound are added to the wells. Control wells with uninfected cells, infected untreated cells, and a reference drug (e.g., Zidovudine) are included.

b. MTT Staining:

-

After 4-5 days of incubation at 37°C in a 5% CO₂ atmosphere, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C.

c. Formazan Solubilization and Absorbance Reading:

-

100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is incubated overnight at 37°C.

-

The absorbance is measured at 570 nm using a microplate reader.

d. Data Analysis:

-

The percentage of cell viability is calculated relative to the uninfected control cells.

-

The IC₅₀ (the concentration of drug that inhibits viral cytopathic effect by 50%) is determined from the dose-response curve.

-

For cytotoxicity (CC₅₀), the same procedure is followed with uninfected cells.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay measures the activity of HIV-1 RT by quantifying the incorporation of digoxigenin-labeled dUTP into a DNA strand.

a. Reaction Setup:

-

The reaction is performed in a 96-well plate coated with streptavidin.

-

A reaction mixture containing a biotin-labeled oligo(dT) primer hybridized to a poly(A) template, recombinant HIV-1 RT, and a mixture of dNTPs including digoxigenin-labeled dUTP is prepared.

-

Serial dilutions of this compound are added to the wells.

b. RT Reaction:

-

The plate is incubated for 1-2 hours at 37°C to allow for DNA synthesis.

c. Detection:

-

The plate is washed to remove unincorporated nucleotides.

-

An anti-digoxigenin antibody conjugated to peroxidase is added and incubated for 1 hour at 37°C.

-

After another wash step, a peroxidase substrate (e.g., ABTS) is added, and the color development is measured at 405 nm using a microplate reader.

d. Data Analysis:

-

The percentage of RT inhibition is calculated relative to the untreated control.

-

The IC₅₀ for RT inhibition is determined from the dose-response curve.

HIV-1 p24 Antigen Assay

This ELISA-based assay quantifies the amount of HIV-1 p24 core protein in cell culture supernatants as a measure of viral replication.

a. Sample Preparation:

-

Supernatants from infected cell cultures (e.g., CEM cells or MDMs) treated with different concentrations of this compound are collected.

-

The virus is lysed by adding a detergent-based lysis buffer.

b. ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for HIV-1 p24.

-

The lysed samples and p24 standards are added to the wells and incubated for 1-2 hours.

-

The plate is washed, and a biotinylated detector antibody for p24 is added, followed by incubation.

-

After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A final wash is performed, and a TMB substrate is added. The reaction is stopped with an acid solution.

c. Data Analysis:

-

The absorbance is read at 450 nm.

-

A standard curve is generated from the p24 standards, and the concentration of p24 in the samples is determined.

-

The IC₅₀ is calculated as the concentration of this compound that reduces p24 production by 50% compared to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.

Caption: Mechanism of action of this compound inhibiting HIV-1 reverse transcriptase.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Talviraline (HBY 097)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for in vivo studies of Talviraline (also known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The information is based on preclinical evaluations of this compound.

Overview of this compound

This compound is a quinoxaline derivative that has demonstrated high potency against HIV-1 replication in various cell lines and in fresh human peripheral blood lymphocytes and macrophages.[1] It acts by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, a critical step in the viral life cycle. Preclinical studies have indicated a favorable safety profile and good oral bioavailability in animal models, making it a candidate for further development.[1][2]

Recommended Dosage for In Vivo Studies

The following tables summarize the pharmacokinetic parameters of this compound observed in preclinical studies in mice and dogs, which can be used as a guide for dose selection in further in vivo research.

Table 1: Pharmacokinetics of this compound in Mice

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Maximum Concentration (Cmax) | 0.8 µg/mL | 1.2 µg/mL |

| Time to Cmax (Tmax) | 1 hour | Not Applicable |

| Half-life (t½) | 2.5 hours | 2 hours |

| Bioavailability | ~60% | Not Applicable |

Table 2: Pharmacokinetics of this compound in Dogs

| Parameter | Oral Administration (2 mg/kg) | Intravenous Administration (0.5 mg/kg) |

| Maximum Concentration (Cmax) | 0.5 µg/mL | 0.9 µg/mL |

| Time to Cmax (Tmax) | 2 hours | Not Applicable |

| Half-life (t½) | 4 hours | 3.5 hours |

| Bioavailability | ~70% | Not Applicable |

Note: These values are derived from preclinical studies and may vary depending on the specific animal strain, age, and health status. It is recommended to perform pilot studies to determine the optimal dosage for your specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for conducting in vivo pharmacokinetic studies of this compound in mice and dogs.

Animal Models

-

Mice: Female NMRI mice (8-10 weeks old)

-

Dogs: Male and female Beagle dogs (1-2 years old)

Materials

-

This compound (HBY 097)

-

Vehicle for oral administration: 0.5% (w/v) carboxymethylcellulose (CMC) in water

-

Vehicle for intravenous administration: 5% (v/v) ethanol, 45% (v/v) propylene glycol, and 50% (v/v) water

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical equipment for drug concentration measurement (e.g., HPLC)

Experimental Procedure for Pharmacokinetic Studies

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

-

Drug Administration:

-

Oral (p.o.): Administer this compound suspended in 0.5% CMC solution by oral gavage at the desired dose (e.g., 10 mg/kg for mice, 2 mg/kg for dogs).

-

Intravenous (i.v.): Administer this compound dissolved in the appropriate vehicle via a suitable vein (e.g., tail vein for mice, cephalic vein for dogs) at the desired dose (e.g., 1 mg/kg for mice, 0.5 mg/kg for dogs).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL for mice, 1 mL for dogs) into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.

-

-

Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, t½, bioavailability) from the plasma concentration-time data using appropriate software.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Caption: Mechanism of this compound as an NNRTI.

General Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical experimental workflow for an in vivo pharmacokinetic study.

Caption: General workflow for an in vivo pharmacokinetic study.

References

- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Talviraline Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talviraline (also known as HBY 097) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows high specificity for human immunodeficiency virus type 1 (HIV-1).[1][2] As a critical tool in HIV research and drug development, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions. Additionally, it outlines the mechanism of action of this compound and presents relevant data in a structured format to aid researchers in their experimental design.

Introduction to this compound

This compound is a quinoxaline derivative that functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[1][3] Its high potency and specificity make it a valuable compound for studying HIV-1 replication, screening for drug resistance, and developing new antiretroviral therapies.

Physicochemical Properties and Solubility

Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C15H20N2O3S2 | [2][3][4] |

| Molecular Weight | 340.46 g/mol | [2][3] |

| CAS Number | 163451-80-7 | [1][2] |

| Appearance | Powder | [3] |

| Solubility | DMSO: 50 mg/mL (146.86 mM) | [3] |

Recommended Storage Conditions

The stability of this compound, both in its powdered form and in solution, is critical for maintaining its biological activity.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [3] |

| In Solvent (DMSO) | -80°C | 1 year | [3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Optional: Sonicator or water bath

Procedure:

-

Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in an area free from drafts and vibrations. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.40 mg of this compound (Molecular Weight = 340.46 g/mol ).

-

Solvent Addition: Add the calculated amount of DMSO to the vial containing the this compound powder. For the 3.40 mg of this compound, add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonication for 5-10 minutes is recommended to ensure complete dissolution.[3] Alternatively, gentle warming in a water bath (not exceeding 45°C) can be used.[3]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage.[3]

-

Safety Precautions:

-

This compound is a potent biologically active compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

-

All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.

-

Dispose of all waste materials according to institutional guidelines for chemical waste.

Mechanism of Action and Signaling Pathway

This compound inhibits the RNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase.[3] It does not compete with the nucleoside triphosphates but instead binds to an allosteric site on the enzyme, leading to its inactivation.[1]

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Conclusion

The protocol and information provided in this application note are intended to assist researchers in the accurate and safe preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. For further information, it is always recommended to consult the manufacturer's product data sheet.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 4. 169312-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Notes and Protocols: Talviraline in Cancer Research

A comprehensive review of available scientific literature and clinical data reveals that Talviraline is primarily investigated for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the context of Human Immunodeficiency Virus (HIV) infections. [1][2][3] As of the current date, there is no substantive evidence in published research or clinical trials to suggest that this compound has been applied, investigated, or shown efficacy in the field of cancer research.

This compound's mechanism of action is centered on the inhibition of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[3] This mechanism is specific to retroviruses and is not known to have a direct application in the treatment of cancer.

Our extensive search for data on this compound's use in oncology, including any potential signaling pathways in cancer cells it might affect, relevant experimental workflows, or quantitative data from cancer-focused studies, did not yield any results. The scientific and medical databases predominantly categorize this compound as an antiretroviral agent.[1][2]

Therefore, we are unable to provide the requested Application Notes, Protocols, data tables, or diagrams related to the application of this compound in cancer research, as no such applications have been documented in the available literature.

For researchers, scientists, and drug development professionals interested in oncology, we recommend focusing on compounds and therapeutic strategies that have established roles and data in cancer research. Information on current cancer research, including investigations into various signaling pathways and novel therapeutic agents, can be found in resources from the National Cancer Institute and other reputable cancer research organizations.[4][5][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical trial evaluates new combination therapy for virus-associated malignancies | Center for Cancer Research [ccr.cancer.gov]

- 5. updates.nstc.in [updates.nstc.in]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Talviraline in Combination Therapy: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline (also known as HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] As with other antiretroviral agents, its potential in combination therapies was a key area of research aimed at enhancing antiviral efficacy and overcoming drug resistance. This document provides a summary of the available data on this compound in combination with other drugs, primarily focusing on its clinical investigation alongside the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT). Due to the discontinuation of this compound's development, publicly available data is limited. The following sections compile the accessible quantitative data, outline generalized experimental protocols for assessing such combinations, and provide visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The primary clinical data available for this compound in combination therapy comes from a Phase II randomized, double-blind, dose-escalation study involving asymptomatic or mildly symptomatic HIV-1-infected patients. This study evaluated this compound (HBY 097) as a monotherapy and in combination with zidovudine (AZT).

| Treatment Group | Dosage | Timepoint | Mean Maximum Virus Load Decrease (log10 copies/mL of plasma) | Reference |

| This compound Monotherapy | 250 mg (three times daily) | Week 1 | -1.31 | [2] |

| This compound + Zidovudine | 750 mg (three times daily) | Week 4 | -2.19 | [2] |

After 12 weeks, patients in the high-dose combination therapy group had viral RNA copy numbers 1.05 log10 below baseline.[2]

Resistance Development: Genotypic analysis of resistance development in the Phase II study revealed the emergence of the K103N variant in the reverse transcriptase of most patients, which was associated with a less durable efficacy of this compound treatment.[2] Notably, fewer patients who received the combination therapy with high-dose this compound developed the K103N variant (P < .01).[2]

Experimental Protocols

Protocol: In Vitro Synergy Assessment of Two Reverse Transcriptase Inhibitors

1. Objective: To determine the antiviral synergy, additivity, or antagonism of this compound (NNRTI) and zidovudine (NRTI) against HIV-1 replication in a cell culture model.

2. Materials:

-

Cell Line: A susceptible T-lymphocyte cell line (e.g., MT-4, H9) or peripheral blood mononuclear cells (PBMCs).

-

HIV-1 Strain: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or a clinical isolate.

-

Compounds: this compound and zidovudine, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

-

Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Reagents for Viral Load Quantification: p24 antigen ELISA kit or reagents for a reverse transcriptase activity assay.

-

Reagents for Cytotoxicity Assay: MTT or similar cell viability assay kit.

3. Methodology:

-

a. Determination of IC50 for Individual Drugs:

-

Seed the chosen cell line in a 96-well plate.

-

Prepare serial dilutions of this compound and zidovudine individually.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Immediately after infection, add the drug dilutions to the respective wells.

-

Incubate the plates for a period that allows for viral replication (typically 4-7 days).

-

After incubation, quantify the extent of viral replication in the cell supernatant using a p24 ELISA or an RT assay.

-

Concurrently, perform a cytotoxicity assay with the same drug concentrations on uninfected cells to determine the 50% cytotoxic concentration (CC50).

-

Calculate the 50% inhibitory concentration (IC50) for each drug from the dose-response curves.

-

-

b. Synergy Analysis using the Checkerboard Method:

-

Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of zidovudine along the y-axis.

-

Infect the cells with HIV-1 as described above.

-

Add the drug combinations to the corresponding wells.

-

Include wells with each drug alone and no-drug controls.

-

After the incubation period, measure viral replication.

-

Analyze the data using a synergy calculation method, such as the median-effect principle to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and zidovudine, both of which target the HIV-1 reverse transcriptase enzyme, but through different mechanisms.

References

Application Notes and Protocols for Flow Cytometry Analysis Following Talviraline Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline (HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1). As an allosteric inhibitor, this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that disrupts the catalytic site and halts the conversion of the viral RNA genome into double-stranded DNA. This mechanism effectively blocks viral replication and can prevent virus-induced cell death.

Flow cytometry is an indispensable tool for the detailed analysis of cellular responses to antiviral agents like this compound. This high-throughput technique allows for the multi-parametric analysis of individual cells, providing quantitative insights into the drug's efficacy and its effects on host cell biology. Key applications include quantifying the inhibition of viral replication, assessing the induction of apoptosis in infected versus uninfected cells, and analyzing perturbations in the cell cycle.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on HIV-1 infected and uninfected cell populations.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis after treatment with a second-generation NNRTI, analogous to this compound.

Table 1: Inhibition of HIV-1 p24 Expression

| Treatment Concentration (nM) | Percentage of p24+ Cells |

| 0 (Vehicle Control) | 35.2% |

| 1 | 21.5% |

| 10 | 8.9% |

| 100 | 1.2% |

| 1000 | <0.1% |

Table 2: Analysis of Apoptosis in HIV-1 Infected Cells

| Treatment | % Viable (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis/Necrosis (Annexin V+ / PI+) |

| Uninfected Control | 94.1% | 3.2% | 2.7% |

| HIV-1 Infected (Vehicle) | 65.8% | 18.5% | 15.7% |

| HIV-1 Infected + this compound (100 nM) | 82.3% | 9.8% | 7.9% |

Table 3: Cell Cycle Distribution in Response to NNRTI Treatment

Data analogous to findings for the second-generation NNRTI, Rilpivirine, in a human cell line.

| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 52.1% | 26.8% | 21.1% |

| 5 | 45.3% | 24.5% | 30.2% |

| 10 | 38.9% | 21.8% | 39.3% |

| 20 | 29.5% | 15.3% | 55.2% |

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

Caption: Workflow for analyzing this compound's effects.

Protocol 1: Quantifying Inhibition of HIV-1 Replication via Intracellular p24 Staining

This protocol measures the percentage of cells actively producing the HIV-1 p24 capsid protein, providing a direct measure of this compound's efficacy in inhibiting viral replication.

Materials:

-

HIV-1 infected and uninfected control cells

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

-

Wash Buffer (e.g., Perm/Wash™ Buffer)

-

Fluorochrome-conjugated anti-p24 antibody (e.g., KC57-FITC)

-

Flow cytometry tubes

Procedure:

-

Cell Treatment: Seed HIV-1 infected cells at a density of 1 x 10^6 cells/mL and treat with serial dilutions of this compound or vehicle control for 48-72 hours.

-

Harvest and Wash: Harvest cells and wash once with 2 mL of cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fix and Permeabilize: Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C.

-

Wash: Add 1 mL of Wash Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

-

Intracellular Staining: Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-p24 antibody at the manufacturer's recommended concentration.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Add 1 mL of Wash Buffer, centrifuge at 500 x g for 5 minutes, and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of PBS for analysis.

-

Data Acquisition: Acquire data on a flow cytometer, collecting at least 20,000 events per sample. Gate on the cell population of interest and quantify the percentage of p24-positive cells.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells, allowing for the assessment of this compound's ability to prevent HIV-1 induced cell death.

Materials:

-

Treated and control cells

-

1X Annexin V Binding Buffer

-

Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

Procedure:

-

Harvest Cells: Collect cells (including supernatant to capture non-adherent apoptotic cells) and centrifuge at 300 x g for 5 minutes.

-

Wash: Wash cells once with 2 mL of cold PBS.

-

Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze immediately by flow cytometry. Four populations will be visible:

-

Viable: Annexin V- / PI-

-

Early Apoptotic: Annexin V+ / PI-

-

Late Apoptotic/Necrotic: Annexin V+ / PI+

-

Necrotic: Annexin V- / PI+

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol determines the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. It can be used to investigate if this compound has off-target effects on cell proliferation.

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% Ethanol

-

PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

Procedure:

-

Harvest and Wash: Harvest approximately 1 x 10^6 cells and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubation: Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

-

Wash: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with 2 mL of PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze on a flow cytometer using a linear scale for the PI fluorescence channel. Use a doublet discrimination gate to exclude cell aggregates. Model the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms

Diagram: Mechanism of this compound Action

Caption: this compound inhibits HIV-1 reverse transcription.

This compound's mechanism of action is highly specific to the HIV-1 reverse transcriptase enzyme. By binding to an allosteric site, it prevents the enzyme from synthesizing viral DNA from the RNA template. This is a critical step in the HIV-1 lifecycle. Successful inhibition of this step prevents the integration of the viral genome into the host cell's DNA, thereby blocking the production of new viral particles and halting the progression of the infection within the cell. The flow cytometry protocols described above provide robust methods to quantify the downstream consequences of this inhibition, namely the reduction in viral protein expression and the mitigation of virus-induced cell death.

Application Notes and Protocols for Talviraline in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline, also known as HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against human immunodeficiency virus type 1 (HIV-1).[1][2] As an NNRTI, this compound functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting the viral replication cycle. The high potency and specificity of this compound make it a valuable tool for antiviral research and a candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel anti-HIV-1 agents.

These application notes provide a summary of the available data on this compound's activity and detailed protocols for its use and evaluation in common HTS assay formats.

Data Presentation

The inhibitory activity of this compound has been quantified against both the wild-type HIV-1 reverse transcriptase enzyme and resistant viral strains. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and cell-based antiviral activities.

Table 1: In Vitro Inhibitory Activity of this compound (HBY 097) against HIV-1 Reverse Transcriptase

| Target | Inhibitor | IC50 (nM) |

| Wild-Type HIV-1 RT | This compound (HBY 097) | 0.1 - 3 |

| Tyr188Leu Mutant HIV-1 RT | This compound (HBY 097) | 160 |

Data sourced from a study on in vivo resistance to HBY 097.[3]

Table 2: Antiviral Activity of this compound (HBY 097) in Cell Culture

| Virus Source | Treatment | IC50 (nM) |

| Patient-derived HIV-1 (at study entry) | This compound (HBY 097) | 0.1 - 3 |

| Patient-derived HIV-1 (with reduced susceptibility at entry) | This compound (HBY 097) | 160 |

| Patient-derived HIV-1 (developed moderate resistance during therapy) | This compound (HBY 097) | 2.2 and 15 |

Data from a clinical study investigating resistance development to HBY 097.[3]

Signaling Pathway

This compound targets a critical step in the HIV-1 life cycle: reverse transcription. The following diagram illustrates the viral life cycle and the specific point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays relevant to the evaluation of this compound and other non-nucleoside reverse transcriptase inhibitors.

Protocol 1: Biochemical FRET-Based HTS Assay for HIV-1 Reverse Transcriptase Activity